Sodium 17beta-dihydroequilin sulfate
Overview
Description
Sodium 17beta-dihydroequilin sulfate is a compound with the molecular formula C18H21NaO5S . It is closely related to equilin, equilenin, and estradiol . As the 3-sulfate ester sodium salt, it is a minor constituent of conjugated estrogens .
Molecular Structure Analysis
The molecular structure of Sodium 17beta-dihydroequilin sulfate includes a sodium ion and a 17beta-dihydroequilin sulfate molecule . The IUPAC name for this compound is sodium; [(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate .Physical And Chemical Properties Analysis
Sodium 17beta-dihydroequilin sulfate has a molecular weight of 372.4 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors .Scientific Research Applications
Synthesis and Pharmacokinetic Studies
Sodium 17beta-dihydroequilin sulfate has been synthesized for use in pharmacokinetic studies. The synthesis process, using sodium borohydride, has been detailed, focusing on its application in in vivo studies (Bhavnani, 1994). The metabolic clearance rates (MCRs) of this compound have been measured in postmenopausal women, providing insights into its metabolic pathways and potential applications in therapeutic contexts (Bhavnani & Cecutti, 1994).
Analytical Separation Techniques
Studies have been conducted to achieve quantitative separations of sodium 17beta-dihydroequilin sulfate from related compounds using various chromatographic techniques. These studies are crucial for analytical and preparative purposes in research settings (Hurwitz, Burke, & Marra, 1967).
Estrogen Concentrations in Animal Studies
Research has been done to understand the variations in estrogen concentrations, including sodium 17beta-dihydroequilin sulfate, in animal models such as pregnant mares. These studies provide valuable data for veterinary medicine and biological research on estrogenic compounds (Xiao Jiang-min, 2009).
Biologic Effects Studies
Sodium 17beta-dihydroequilin sulfate has been studied for its biologic effects, particularly in postmenopausal women. These studies contribute to understanding how this compound interacts with biological systems and its potential therapeutic uses (Wilcox et al., 1996).
Metabolic Studies
The metabolism of sodium 17beta-dihydroequilin sulfate has been a focus of research, examining how it is processed in the human body. This information is vital for drug development and understanding the pharmacokinetics of the compound (Bhavnani, Cecutti, & Wallace, 1994).
Neurosteroid Research
There has been exploration into the role of sodium 17beta-dihydroequilin sulfate as a neurosteroid. This research is important for understanding the neurological implications of this compound and its potential in treating neurological conditions (LaBella, Kim, & Templeton, 1978).
properties
IUPAC Name |
sodium;[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNZYFVJFYZML-UHFFLUDVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@@H]2O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 17beta-dihydroequilin sulfate | |
CAS RN |
16680-49-2 | |
Record name | Sodium 17beta-dihydroequilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 17.BETA.-DIHYDROEQUILIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC9ET5H86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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